N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a xanthene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method. This method is advantageous due to its high yield, simplicity, and environmental friendliness .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on enzymes, inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Xanthene derivatives: Compounds with the xanthene structure are known for their fluorescent properties.
Uniqueness
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and xanthene moieties, which confer both biological activity and fluorescent properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-8-7-15-31-17-23(30-27(18)31)19-9-6-10-20(16-19)29-28(32)26-21-11-2-4-13-24(21)33-25-14-5-3-12-22(25)26/h2-17,26H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKTXMIVOIBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.